N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a structurally complex molecule featuring three key moieties:
- A benzo[d][1,3]dioxol-5-yl (piperonyl) group, known for enhancing metabolic stability and bioavailability in drug design .
- A 3,4,5-trimethoxyphenyl substituent, a motif frequently associated with microtubule disruption and anticancer activity .
- A 3,4-dihydropyrrolo[1,2-a]pyrazine core, a nitrogen-rich bicyclic system that contributes to conformational rigidity and intermolecular interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-29-20-11-15(12-21(30-2)23(20)31-3)22-17-5-4-8-26(17)9-10-27(22)24(28)25-16-6-7-18-19(13-16)33-14-32-18/h4-8,11-13,22H,9-10,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWLOCOXDPTKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the trimethoxyphenyl group: This involves the methylation of hydroxy groups on a phenol ring using methyl iodide in the presence of a base like potassium carbonate.
Construction of the dihydropyrrolo[1,2-a]pyrazine core: This step may involve the condensation of an appropriate amine with a diketone, followed by cyclization under acidic or basic conditions.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and trimethoxyphenyl intermediates with the dihydropyrrolo[1,2-a]pyrazine core using amide bond formation techniques, such as using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrrolo[1,2-a]pyrazine core, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl group, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation products: Carboxylic acids or quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction products: Alcohols or amines from the reduction of carbonyl groups.
Substitution products: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Recent studies have demonstrated the antidiabetic potential of benzodioxol derivatives, including the compound . Research indicates that these compounds can influence glucose metabolism and insulin sensitivity. In particular, derivatives of benzodioxol have shown promise in enhancing glucose uptake in muscle cells and improving insulin signaling pathways .
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its effects appears to involve modulation of ATP-binding cassette transporters. These transporters play a crucial role in cellular transport processes and are implicated in various metabolic disorders .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient construction of complex heterocyclic structures. For instance, one method involves the 1,3-dipolar cycloaddition reaction to create libraries of functionalized derivatives with potential biological activity .
Characterization Techniques
Characterization of synthesized compounds is essential for confirming their structure and purity. Techniques such as NMR spectroscopy and IR spectroscopy are commonly employed to analyze chemical shifts and functional groups present in the compound .
Biological Studies
Case Studies
Several case studies have reported on the pharmacological evaluation of benzodioxol derivatives. For example:
- Study on Insulin Sensitivity: A study involving animal models demonstrated that treatment with this compound resulted in significant reductions in blood glucose levels compared to control groups .
- Cell Line Studies: In vitro studies using pancreatic beta-cell lines showed that this compound can enhance insulin secretion under glucose-stimulated conditions .
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and trimethoxyphenyl groups could facilitate binding to hydrophobic pockets, while the dihydropyrrolo[1,2-a]pyrazine core might interact with active sites or catalytic residues.
Comparison with Similar Compounds
Key Insights :
- The dihydropyrrolopyrazine core in the target compound may confer greater conformational stability compared to pyrazole or dihydropyrazole systems.
Compounds Featuring 3,4,5-Trimethoxyphenyl Moieties
The 3,4,5-trimethoxyphenyl group is a hallmark of antiproliferative agents. Notable analogs include:
Key Insights :
- The trimethoxyphenyl group’s electron-rich nature enhances interactions with tubulin’s colchicine binding site .
- Substitution patterns (e.g., 3,4,5- vs. 3,4-dimethoxy) influence potency and selectivity.
Heterocyclic Core Variations
The dihydropyrrolo[1,2-a]pyrazine core distinguishes the target compound from related bicyclic systems:
Key Insights :
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a novel compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and receptor interactions.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety is particularly noteworthy due to its established pharmacological properties.
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.44 g/mol
Anticancer Activity
Recent studies have indicated that compounds related to the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
-
Mechanism of Action : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The IC50 values for several cancer lines were reported as follows:
Cell Line IC50 (µM) HepG2 2.38 HCT116 1.54 MCF7 4.52
These values suggest that the compound is significantly more potent than standard chemotherapeutics like doxorubicin (IC50 values of 7.46 µM for HepG2) .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- α-Amylase Inhibition : A study highlighted the compound's ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values were found to be 2.57 and 4.28 µg/mL against this target enzyme .
Receptor Interactions
The interaction of this compound with various receptors has also been explored:
- GABA Receptor Affinity : Structure-activity relationship studies indicate that modifications to the compound can enhance its binding affinity to GABA receptors, which are crucial for neurological functions .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical family:
- Study on Thiourea Derivatives : Investigated bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives for their anticancer activity and found them to be non-cytotoxic towards normal cell lines while significantly inhibiting cancer cell growth .
- Molecular Docking Studies : These studies have provided insights into the binding mechanisms of the compound with specific targets such as EGFR (Epidermal Growth Factor Receptor), indicating potential pathways for therapeutic applications .
Q & A
Q. What in vivo models are appropriate for pharmacokinetic studies?
- Methodological Answer :
- Rodent PK : Administer IV/PO in Sprague-Dawley rats, collect plasma for LC-MS/MS analysis (T1/2, Cmax) .
- Tissue Distribution : Quantify compound levels in brain, liver, and kidneys post-sacrifice .
- Metabolite ID : Use HR-MS/MS to characterize phase I/II metabolites .
Conflict Resolution & Innovation
Q. How to troubleshoot low yields in large-scale synthesis?
- Methodological Answer :
- Scale-Up Adjustments : Replace DMF with acetonitrile for easier solvent removal .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps .
- Byproduct Analysis : Use HPLC-DAD to identify and eliminate side products .
Q. What cross-disciplinary approaches can accelerate research on this compound?
- Methodological Answer :
- Cheminformatics : Build a QSAR model using public datasets (e.g., ChEMBL) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
- Microfluidics : Develop organ-on-a-chip models to mimic human tissue responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
